molecular formula C18H33AlN6O6 B12690303 Tris(N-hydroxy-N-nitrosocyclohexylaminato-O,O')aluminium CAS No. 40027-80-3

Tris(N-hydroxy-N-nitrosocyclohexylaminato-O,O')aluminium

Cat. No.: B12690303
CAS No.: 40027-80-3
M. Wt: 456.5 g/mol
InChI Key: KNTCSLJRNPRKSL-UHFFFAOYSA-N
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Description

Tris(N-hydroxy-N-nitrosocyclohexylaminato-O,O')aluminium (CAS 40027-80-3) is an organoaluminum compound characterized by a tridentate ligand system derived from N-hydroxy-N-nitrosocyclohexylamine. The ligand coordinates to the aluminum center via oxygen and nitrogen atoms, forming a stable octahedral or trigonal prismatic geometry typical of aluminum(III) complexes . Such compounds are often explored as precursors for aluminum oxide deposition due to their thermal decomposition properties, though specific applications for this compound remain inferred from structurally related systems .

Properties

CAS No.

40027-80-3

Molecular Formula

C18H33AlN6O6

Molecular Weight

456.5 g/mol

IUPAC Name

N-bis[[cyclohexyl(nitroso)amino]oxy]alumanyloxy-N-cyclohexylnitrous amide

InChI

InChI=1S/3C6H11N2O2.Al/c3*9-7-8(10)6-4-2-1-3-5-6;/h3*6H,1-5H2;/q3*-1;+3

InChI Key

KNTCSLJRNPRKSL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(N=O)O[Al](ON(C2CCCCC2)N=O)ON(C3CCCCC3)N=O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of Tris(N-hydroxy-N-nitrosocyclohexylaminato-O,O')aluminium typically involves a metathesis reaction between aluminum nitrate and N-nitroso-N-phenylhydroxylamine ammonium salt in a mixed solvent system composed of water and alcohol (usually methanol or ethanol). The reaction is conducted under controlled pH conditions to optimize yield and purity.

Detailed Procedure

  • Dissolution of Aluminum Nitrate
    Aluminum nitrate nonahydrate is dissolved in water, followed by the addition of alcohol to achieve an alcohol content of approximately 10–30% v/v in the solvent mixture.

  • Addition of N-nitroso-N-phenylhydroxylamine Ammonium Salt
    An aqueous solution of N-nitroso-N-phenylhydroxylamine ammonium salt is added dropwise to the aluminum nitrate solution under stirring. This addition is typically slow (over about 1 hour) to control the reaction rate and precipitation.

  • pH Control and Buffering
    The pH of the reaction mixture is carefully adjusted and maintained between 5.5 and 7.0, preferably around 5.5–5.7, using a buffered solution such as sodium phosphate monobasic/disodium hydrogen phosphate buffer. This pH range is critical to maximize yield and prevent decomposition or side reactions.

  • Temperature Control
    The reaction temperature is maintained initially at room temperature (22–25 °C) during addition, then gradually increased to 50–60 °C during buffering and stirring to promote complete reaction and precipitation of the product.

  • Isolation and Purification
    After completion, the precipitated product is cooled to room temperature, filtered, washed with water, and dried in an oven at approximately 100 °C for 2 hours to yield the final off-white solid.

Representative Experimental Data

Step Conditions/Details Outcome/Notes
Aluminum nitrate amount 42.0 g (0.11 mol) dissolved in 600 mL water Starting material
Alcohol content 200 mL methanol added (approx. 25% v/v) Solvent system
N-nitroso-N-phenylhydroxylamine ammonium salt 50.0 g (0.32 mol) dissolved in 450 mL water Added dropwise over 1 hour
Reaction temperature 22–25 °C during addition, then 50–60 °C Controlled for optimal reaction
Buffer solution 100 mL sodium phosphate buffer (3.5%, pH 6.8) Maintains pH 5.5–5.7
Stirring time 2 hours at 50–60 °C Ensures complete reaction
Product isolation Filtration, washing with 100 mL water Off-white solid obtained
Drying conditions Oven drying at 100 °C for 2 hours Final product yield: 91.4%
Melting point 167–169 °C Confirms product purity

Reaction Mechanism and Considerations

  • The metathesis reaction involves ligand exchange between aluminum nitrate and the nitroso-hydroxylamine ammonium salt, forming the tris-ligated aluminum complex.
  • The pH control is essential to maintain the stability of the nitroso and hydroxylamine functional groups, which are sensitive to acidic or basic conditions.
  • Alcohol in the solvent system improves solubility of organic components and influences the precipitation behavior of the product.
  • Temperature elevation after initial mixing promotes crystallization and purity.

Comparative Analysis of Preparation Methods

Aspect Method Using Aluminum Nitrate + N-nitroso-N-phenylhydroxylamine Ammonium Salt
Solvent System Water + Alcohol (methanol or ethanol)
pH Range 5.5–7.0 (optimal 5.5–5.7)
Temperature 22–25 °C initially, then 50–60 °C
Yield >91%
Purification Filtration, washing, oven drying
Advantages High yield, controlled reaction, scalable
Challenges Requires precise pH and temperature control

Summary Table of Preparation Parameters

Parameter Value/Range Comments
Aluminum nitrate amount ~0.11 mol (42 g) Starting reagent
N-nitroso-N-phenylhydroxylamine salt ~0.32 mol (50 g) Reactant
Solvent composition Water + 10–30% alcohol Methanol preferred
pH 5.5–7.0 (optimal 5.5–5.7) Buffered with phosphate buffer
Temperature 22–25 °C initially, then 50–60 °C Controlled for reaction and crystallization
Reaction time ~3 hours total Includes addition and stirring
Yield >91% High efficiency
Product appearance Off-white solid Purity indicator
Drying temperature 100 °C Removes residual solvents

This comprehensive synthesis method for this compound is well-established, efficient, and yields a high-purity product suitable for its application as a polymerization inhibitor in UV-curable systems. The key to success lies in the controlled metathesis reaction under buffered pH and moderate temperature conditions, ensuring the stability of sensitive functional groups and maximizing yield.

Chemical Reactions Analysis

TRIS-(N-HYDROXY-N-NITROSOCYCLOHEXYLAMINATO-O,O’)ALUMINUM undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

Analytical Chemistry

1.1 Precipitation and Separation Techniques

Tris(N-hydroxy-N-nitrosocyclohexylaminato-O,O')aluminium is utilized as a reagent for the precipitation of metals. It forms stable complexes with transition metals, allowing for their selective precipitation from solutions. This property is particularly useful in analytical chemistry for:

  • Quantitative analysis : The compound can precipitate specific metal ions, facilitating their quantification through gravimetric analysis.
  • Separation techniques : It aids in separating metals like copper and iron from complex mixtures, enhancing the efficiency of extraction processes.

Materials Science

2.1 Polymerization Inhibition

This aluminum compound serves as a polymerization inhibitor in various formulations, particularly in UV-cured coatings and inks. Its effectiveness surpasses traditional inhibitors such as hydroquinone. Key applications include:

  • UV curable coatings : Extending the shelf life and stability of UV inks and coatings by preventing premature polymerization.
  • Adhesives and resins : Enhancing the performance of unsaturated polyester resins and vinyl monomers used in industrial applications.

Environmental Applications

3.1 Heavy Metal Remediation

The ability of this compound to form insoluble complexes with heavy metals makes it a candidate for environmental remediation efforts. Its applications include:

  • Soil remediation : The compound can immobilize heavy metals in contaminated soils, reducing their bioavailability and toxicity.
  • Water treatment : It can be employed to precipitate heavy metals from wastewater, aiding in the purification processes.

Case Study on Metal Ion Precipitation

A study demonstrated the effectiveness of this compound in precipitating lead ions from aqueous solutions. The results indicated that the compound could reduce lead concentrations below regulatory limits, showcasing its potential for environmental cleanup.

Case Study on Polymer Formulations

Research conducted on UV-curable formulations revealed that incorporating this compound significantly improved the stability of the inks under light exposure compared to formulations without this compound.

Mechanism of Action

The mechanism of action of TRIS-(N-HYDROXY-N-NITROSOCYCLOHEXYLAMINATO-O,O’)ALUMINUM involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and redox reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tris(N-hydroxy-N-nitrosophenylaminato-O,O')aluminium

This compound (CAS 15305-07-4) substitutes the cyclohexyl group in the ligand with a phenyl ring. For example, phenyl-substituted analogs may exhibit higher thermal stability due to enhanced π-conjugation, though this remains speculative without direct data .

Tris(β-ketoiminate) Aluminium(III) Compounds

These compounds, such as those with R=Me, iPr, or Mes substituents, feature β-ketoiminate ligands instead of nitroso-based ligands. Key differences include:

  • Structural Parameters :

    • Al-N bond lengths increase with bulkier R groups (e.g., Al-N = 1.93 Å for R=Me vs. 2.01 Å for R=Mes) due to steric strain .
    • Al-O bond lengths inversely correlate with Al-N lengths, except in sterically hindered cases (e.g., R=iPr), where Al-O shortens to avoid clashes .
    • O-Al-N angles narrow with larger R groups (e.g., 84.2° for R=Mes vs. 89.5° for R=Me) .
  • Thermal Behavior :

    • Decomposition temperatures vary significantly: R=Me begins decomposing at 152°C, forming metallic aluminum, while aromatic derivatives (R=Mes) degrade above 250°C, yielding Al₂O₃ .
    • In contrast, nitroso-based aluminum compounds (e.g., the target compound) may decompose at higher temperatures due to stronger N–O bonding, though direct comparisons are absent in the evidence.

Tris(mercaptoacetato-O,S) Lanthanide Complexes

Complexes like tris(mercaptoacetato-O,S)cerium (CAS 94232-85-6) and related neodymium/praseodymium analogs differ in both metal center and ligand type. Mercaptoacetato ligands coordinate via oxygen and sulfur, enabling distinct redox properties and applications (e.g., catalysis or luminescence). Aluminum’s smaller ionic radius and +3 charge favor different coordination geometries (e.g., octahedral vs. lanthanides’ higher coordination numbers) and reactivity profiles .

Data Tables

Table 1: Structural Parameters of Selected Aluminum Complexes

Compound Al-N Bond Length (Å) Al-O Bond Length (Å) O-Al-N Angle (°)
Tris(β-ketoiminate) Al (R=Me) 1.93 1.76 89.5
Tris(β-ketoiminate) Al (R=Mes) 2.01 1.71 84.2
Tris(β-ketoiminate) Al (R=iPr) 1.98 1.69 86.7
Tris(N-hydroxy-N-nitrosocyclohexylaminato-O,O')aluminium (Inferred) ~1.95–2.05 (est.) ~1.70–1.75 (est.) ~85–90 (est.)

Table 2: Thermal Decomposition Properties

Compound Initial Decomposition Temp (°C) Final Residue
Tris(β-ketoiminate) Al (R=Me) 152 Metallic Al
Tris(β-ketoiminate) Al (R=Mes) >250 Al₂O₃
This compound (Inferred) >200 (est.) Al₂O₃ (probable)

Biological Activity

Tris(N-hydroxy-N-nitrosocyclohexylaminato-O,O')aluminium is a compound of interest due to its potential biological activities, particularly in the context of toxicology and carcinogenesis. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H15AlN6O6
  • Molecular Weight : 438.3 g/mol
  • CAS Number : 15305-07-4
  • Appearance : Crystalline solid, typically white to pale yellow

This compound is classified as a nitrosamine, a group known for their carcinogenic potential. The biological activity is primarily attributed to the nitroso functional group, which can undergo metabolic activation leading to the formation of reactive intermediates capable of interacting with cellular macromolecules.

Key Mechanisms:

  • DNA Damage : Nitrosamines can form adducts with DNA, leading to mutations.
  • Oxidative Stress : The compound may induce oxidative stress, resulting in cellular damage.
  • Cell Proliferation : Exposure can lead to increased cell proliferation, a hallmark of cancer development.

Biological Activity and Toxicity

Research on nitrosamines has shown varying biological effects depending on the structure and substituents present. For this compound, several studies have reported its potential carcinogenicity:

  • Carcinogenic Studies : In animal models, nitrosamines have been linked to tumorigenesis in various organs. A comparative study indicated that different nitrosamines exhibit distinct tumor profiles based on their chemical structures and metabolic pathways .
  • Toxicokinetics : The bioavailability of aluminium compounds varies significantly; for instance, oral bioavailability from water is approximately 0.1% to 0.4%, influenced by factors like pH and dietary components . This has implications for the systemic exposure levels in biological systems.

Case Studies

  • Animal Studies : Research involving rats and Syrian golden hamsters has demonstrated that N-nitroso compounds can induce tumors at specific sites depending on their structure. For example, certain nitrosamines are known to target the liver and esophagus in rats while showing different responses in hamsters .
  • Human Health Risk Assessments : Evaluations of aluminium compounds have indicated that while many do not show mutagenic activity in short-term assays, long-term exposure may lead to neurotoxic effects or contribute to neurodegenerative diseases .

Data Tables

Study TypeOrganismObserved EffectsReference
Carcinogenicity StudyRatsTumor induction in liver
ToxicokineticsHumansBioavailability ~0.1% - 0.4%
NeurotoxicityLaboratory MiceAccumulation in brain tissues

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of Tris(N-hydroxy-N-nitrosocyclohexylaminato-O,O')aluminium?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • X-ray crystallography : Refinement using software like SHELX validates the coordination geometry and bond lengths .
  • Nuclear Magnetic Resonance (NMR) : 27Al^{27}\text{Al} NMR can probe the aluminum coordination environment, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR characterize ligand bonding .
  • Elemental Analysis : Matches experimental C, H, N, and Al percentages with theoretical values (e.g., C18_{18}H33_{33}AlN6_6O6_6) .
  • CAS Registry Cross-Verification : Cross-checking CAS 40027-80-3 ensures alignment with regulatory databases .

Q. What are the established synthesis routes for this compound?

  • Methodological Answer : Synthesis parallels methods for analogous aluminum complexes:

  • Ligand Preparation : React cyclohexylamine with hydroxylamine and nitrosating agents to form N-hydroxy-N-nitrosocyclohexylamine.
  • Coordination Reaction : Combine the ligand with aluminum salts (e.g., AlCl3_3) in anhydrous solvents (e.g., ethanol or THF) under inert atmospheres.
  • Purification : Recrystallization from aprotic solvents (e.g., acetonitrile) or column chromatography removes unreacted ligands .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Refer to harmonized classifications (e.g., ECHA CLH reports for structurally similar Cu-HDO):

  • Toxicity Mitigation : Use fume hoods, PPE (gloves, lab coats), and avoid inhalation/ingestion due to potential genotoxicity .
  • Storage : Store in airtight containers at ≤6°C to prevent thermal decomposition .

Advanced Research Questions

Q. How can contradictions in reported thermal stability data be resolved?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under controlled atmospheres (N2_2 vs. O2_2) to assess oxidative stability .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic events (e.g., ligand dissociation) .
  • Variable-Temperature XRD : Monitor structural changes in crystalline forms at elevated temperatures .

Q. What strategies optimize synthesis to minimize by-products?

  • Methodological Answer :

  • Stoichiometric Control : Use a 3:1 ligand-to-Al molar ratio to prevent incomplete coordination.
  • Reaction Monitoring : In situ FTIR or Raman spectroscopy tracks ligand binding and intermediate formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reduce side reactions .

Q. How can researchers interpret conflicting spectroscopic data (e.g., NMR vs. MS)?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 456.2) and rule out adducts .
  • Solid-State NMR : Resolve discrepancies between solution and solid-phase structures, particularly for paramagnetic impurities .
  • Comparative Studies : Benchmark against well-characterized analogs (e.g., Alq3) to validate spectral assignments .

Q. What methodologies address solubility limitations in experimental applications?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO/water mixtures or ionic liquids to enhance solubility without destabilizing the complex .
  • Ligand Functionalization : Introduce hydrophilic groups (e.g., sulfonate) to the cyclohexylamine backbone .
  • Nanoparticle Dispersion : Encapsulate the compound in polymeric matrices (e.g., PEG) for aqueous compatibility .

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